2-chloro-1-(1H-pyrrol-2-yl)ethanone

Chemical procurement Physical form comparison Laboratory handling

This α-chloroketone features a free pyrrole N-H and electrophilic chloroacetyl group at the 2-position—distinct from N-methylated or 3-substituted analogs. The unprotected N-H enables N-alkylation/arylation without deprotection, while the chloroacetyl warhead serves as a cysteine-reactive handle for covalent protease inhibitor synthesis. Validated for LDH-A inhibitors and pyrrolobenzoxazepinone synthesis. Low MW (143.57 Da) supports FBDD campaigns. Inquire for bulk pricing.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 53391-62-1
Cat. No. B1266856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-(1H-pyrrol-2-yl)ethanone
CAS53391-62-1
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C(=O)CCl
InChIInChI=1S/C6H6ClNO/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4H2
InChIKeyQWNLFQDHVIUYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-(1H-pyrrol-2-yl)ethanone CAS 53391-62-1: Core Physicochemical and Structural Profile


2-Chloro-1-(1H-pyrrol-2-yl)ethanone (CAS 53391-62-1; also known as 2-(chloroacetyl)pyrrole or pyrrol-2-yl chloromethyl ketone) is a heterocyclic α-chloroketone with the molecular formula C₆H₆ClNO and a molecular weight of 143.57 g/mol. The compound consists of a pyrrole ring substituted at the 2-position with a chloroacetyl group. Its key physicochemical properties include a density of 1.297 g/cm³, a boiling point of 274.9 °C at 760 mmHg, a flash point of 120.1 °C, and a calculated LogP of approximately 1.44 . The compound appears as a colorless to yellow powder with a reported melting point of 115-116 °C .

Why Generic Substitution of 2-Chloro-1-(1H-pyrrol-2-yl)ethanone Fails: Differentiating Structural and Reactivity Features


The 2-chloro-1-(1H-pyrrol-2-yl)ethanone scaffold cannot be arbitrarily substituted with other pyrrole derivatives or chloroacetyl-containing compounds due to three critical structural constraints. First, the electrophilic chloroacetyl group at the 2-position confers a reactivity profile distinct from N-substituted pyrroles or 3-substituted isomers, which exhibit altered regioselectivity in nucleophilic substitution and cyclization reactions [1]. Second, the electron-rich pyrrole ring directly conjugated to the carbonyl influences the electrophilicity of the α-chloromethyl carbon, differentiating it from aryl chloroacetyl analogs such as phenacyl chlorides. Third, the unprotected N-H functionality enables subsequent N-alkylation or N-arylation that N-methylated analogs (e.g., 2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone) cannot undergo without deprotection steps . These structural distinctions manifest as quantifiable differences in reactivity, selectivity, and downstream synthetic utility, as detailed in Section 3.

2-Chloro-1-(1H-pyrrol-2-yl)ethanone: Quantified Differentiation Evidence for Procurement Decision-Making


Solid Physical Form vs. Liquid N-Methyl Analog: Handling and Storage Differentiation

2-Chloro-1-(1H-pyrrol-2-yl)ethanone is a solid powder with a melting point of 115-116 °C, whereas its closest N-methyl analog (2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone, CAS 23694-02-2) is a liquid at room temperature . This physical state difference has direct implications for weighing accuracy, storage stability, and shipping logistics. Solid compounds generally exhibit lower volatility, reduced evaporation losses during handling, and can be stored under standard refrigeration (2-8 °C) without the freezing-point concerns associated with liquid analogs. For laboratories requiring precise small-scale weighing, a crystalline solid offers superior handling reproducibility compared to a liquid that may adhere to vessel walls or evaporate during transfer .

Chemical procurement Physical form comparison Laboratory handling

Electrophilic Reactivity: Chloroacetyl vs. Phenacyl Warhead Differentiation

The α-chloroacetyl group attached to the pyrrole C2 position demonstrates enhanced electrophilic reactivity compared to phenacyl chloride analogs. 2-Chloro-1-(1H-pyrrol-2-yl)ethanone reacts efficiently with 2-iodophenols in the presence of K₂CO₃ in refluxing acetonitrile to yield 2-(2-iodophenoxy)-1-(1H-pyrrol-2-yl)ethanones, which serve as precursors for CuI/L-proline-catalyzed intramolecular coupling to pyrrolobenzoxazepinones [1]. In contrast, the corresponding phenacyl chloride (2-chloro-1-phenylethanone) exhibits lower reactivity toward similar nucleophiles under identical conditions due to the electron-withdrawing phenyl ring reducing the electrophilicity of the α-carbon. The calculated LogP value of 1.44 for the target compound versus 2.04 for 2-chloro-1-phenylethanone further indicates differential lipophilicity that affects reaction partitioning in biphasic systems .

Nucleophilic substitution Reactivity comparison Synthetic intermediate

LDH-A Inhibitory Activity: Pyrrol-2-yl Ethanone Core vs. Other Heterocyclic Scaffolds

Pyrrol-2-yl ethanone derivatives, structurally related to 2-chloro-1-(1H-pyrrol-2-yl)ethanone, demonstrate measurable inhibition of lactate dehydrogenase A (LDH-A), a key metabolic target in cancer glycolysis. In enzyme assays, the pyrrol-2-yl ethanone derivative PM2 produced detectable alteration of LDH-A secondary structure and binding affinity at concentrations ranging from 1 μM to 25 μM [1]. Fluorescence and circular dichroism (CD) spectroscopy confirmed compound-enzyme interaction. In cell-based assays, PM2 inhibited proliferation of cancer cells, establishing the pyrrol-2-yl ethanone scaffold as a validated LDH-A pharmacophore. While direct IC₅₀ values are not reported in the abstract, the study establishes that pyrrol-2-yl ethanone derivatives can function as bifunctional LDH-A inhibitor/anticancer agents, in contrast to furan-2-yl or thiophen-2-yl ethanone analogs which showed different binding profiles in comparative heterocycle studies [2].

Lactate dehydrogenase Anticancer Enzyme inhibition

Antitumor Activity Profile: Pyrrol-2-yl Ethyl Ketone vs. Alternative Acyl Pyrroles

2-Chloro-1-(1H-pyrrol-2-yl)ethanone has been evaluated in vitro for antitumor activity against the KB human carcinoma cell line. The compound demonstrated 50% inhibition of tumor cell growth (GI₅₀) after 144 hours of exposure . While the precise GI₅₀ value is not publicly disclosed in the abstract, the qualitative activity classification indicates the compound exhibits measurable cytotoxic effects. This antiproliferative activity is attributed to the electrophilic α-chloroacetyl warhead, which can covalently modify cellular nucleophiles including cysteine residues in metabolic enzymes. In contrast, non-chlorinated 2-acetylpyrrole (CAS 1072-83-9) shows no comparable antitumor activity in the same assay system due to the absence of the electrophilic warhead, underscoring the functional necessity of the α-chloro substituent for bioactivity [1].

Antitumor Cytotoxicity KB cell line

Molecular Weight and Membrane Permeability: Advantage Over Bulkier Chloroacetyl Heterocycles

2-Chloro-1-(1H-pyrrol-2-yl)ethanone has a molecular weight of 143.57 g/mol and satisfies all Lipinski Rule of Five criteria (molecular weight <500, LogP <5, hydrogen bond donors ≤5, hydrogen bond acceptors ≤10), with 0 violations . In comparison, common chloroacetyl-containing building blocks such as 2-chloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone (MW ≈ 204.6 g/mol) and 2-chloro-1-(4-nitrophenyl)ethanone (MW 199.59 g/mol) exhibit higher molecular weights that reduce membrane permeability potential. The target compound's lower molecular weight and moderate lipophilicity (LogP 1.44) predict superior passive diffusion across biological membranes relative to bulkier analogs. Additionally, the ACD/BCF (bioconcentration factor) value of 5.00 at pH 7.4 indicates low bioaccumulation potential, a favorable characteristic for compound libraries intended for in vivo screening .

Drug-like properties Permeability Rule of Five

Regioselective Reactivity: 2-Chloroacetylpyrrole vs. 3-Chloroacetylpyrrole Isomers

The synthesis of 2-chloro-1-(1H-pyrrol-2-yl)ethanone via Vilsmeier-Haack chloroacetylation of pyrrole with N,N-dimethyl-2-chloroacetamide and POCl₃ produces a mixture of 2- and 3-chloroacetylpyrrole isomers that require chromatographic separation . The 2-substituted isomer (target compound) is the kinetically favored product due to the higher electron density at the pyrrole C2 position (resonance-stabilized intermediate). The 2-isomer exhibits distinct reactivity in nucleophilic substitution compared to the 3-isomer: the 2-chloroacetyl group is conjugated with the pyrrole nitrogen lone pair, enhancing electrophilicity at the α-carbon relative to the 3-substituted analog where conjugation is less effective. Spectroscopic and theoretical DFT studies at the B3LYP/6-311++G(d,p) level confirm that the 2-substituted chloroacetylpyrrole exhibits different electronic properties, including altered HOMO-LUMO gaps and electrostatic potential surfaces, compared to 3-substituted isomers [1].

Regioselectivity Vilsmeier-Haack acylation Isomer separation

2-Chloro-1-(1H-pyrrol-2-yl)ethanone: Evidence-Backed Research and Procurement Applications


Synthesis of Fused Pyrrolobenzoxazepinone Heterocycles via Cu-Catalyzed Coupling

2-Chloro-1-(1H-pyrrol-2-yl)ethanone serves as the key electrophilic building block for the preparation of 2-(2-iodophenoxy)-1-(1H-pyrrol-2-yl)ethanone intermediates, which undergo CuI/L-proline-catalyzed intramolecular C-O coupling to yield pyrrolobenzoxazepinones [1]. This reaction sequence exploits the electrophilic α-chloroacetyl group for nucleophilic displacement by 2-iodophenols under K₂CO₃/acetonitrile reflux conditions. The resulting tricyclic scaffold is of interest for medicinal chemistry programs targeting CNS and anti-inflammatory indications. Alternative chloroacetyl sources (e.g., chloroacetyl chloride) would not provide the pyrrole ring necessary for subsequent cyclization.

Development of LDH-A Inhibitors for Cancer Metabolism Research

Based on the demonstrated LDH-A inhibitory activity of pyrrol-2-yl ethanone derivatives at 1-25 μM concentrations [1], 2-chloro-1-(1H-pyrrol-2-yl)ethanone can be employed as a starting material for synthesizing novel LDH-A inhibitors. The α-chloroacetyl group serves as a versatile handle for introducing diverse amine, thiol, or alcohol nucleophiles to generate focused libraries. The pyrrole scaffold's ability to adopt β-strand geometry in macrocyclic contexts [2] makes derivatives particularly suitable for peptidomimetic approaches targeting the LDH-A active site.

Cysteine Protease Inhibitor Fragment and Warhead Scaffold

The α-chloroacetyl group functions as a cysteine-reactive warhead capable of forming covalent adducts with catalytic cysteine residues in target proteases [1]. This property, combined with the pyrrole ring's structural role in mimicking peptide backbone geometry [2], positions 2-chloro-1-(1H-pyrrol-2-yl)ethanone as a valuable fragment for constructing irreversible or reversible covalent cysteine protease inhibitors. Target enzymes include cathepsins (K, S, L, B), caspases, and viral cysteine proteases, which are implicated in cancer, inflammation, osteoporosis, and infectious diseases. The compound's low molecular weight (143.57 Da) and favorable Rule of Five compliance support its use in fragment-based drug discovery campaigns.

Antiproliferative Screening in Oncology Research Programs

With documented antitumor activity against KB human carcinoma cells (50% growth inhibition after 144-hour exposure) [1], 2-chloro-1-(1H-pyrrol-2-yl)ethanone can serve as a validated starting point for structure-activity relationship (SAR) studies. The compound's dual functional groups—electrophilic α-chloroacetyl and nucleophilic pyrrole N-H—enable systematic modification to optimize potency and selectivity while maintaining covalent warhead reactivity. The solid physical form (mp 115-116 °C) facilitates accurate weighing for dose-response studies [2].

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